Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
CAS Number: 106827-26-3
This technical guide provides an in-depth overview of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's chemical properties, a detailed synthesis protocol, and its reported biological activities, including potential mechanisms of action.
Chemical and Physical Properties
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a furan derivative characterized by a dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-position.[1] The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and is suggested to influence its biological activity.[1]
| Property | Value | Source |
| CAS Number | 106827-26-3 | [2] |
| Molecular Formula | C₁₁H₆Cl₂O₂ | [2] |
| Molecular Weight | 241.07 g/mol | [2] |
| IUPAC Name | 5-(2,3-dichlorophenyl)furan-2-carbaldehyde | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | [2] |
| InChI Key | DFXHLUMKJNNXSE-UHFFFAOYSA-N | [2] |
Synthesis Protocol
A plausible and efficient method for the synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 5-bromo-2-furaldehyde is coupled with 2,3-dichlorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-bromo-2-furaldehyde
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])[3]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[3]
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Solvent system (e.g., 1,4-Dioxane/water or Dimethoxyethane)[3][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-dichlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.
Spectroscopic Data (Expected)
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.6-9.8 | s |
| Phenyl-H | 7.3-7.8 | m |
| Furan-H | 7.0-7.5 | d, d |
Expected ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 175-180 |
| C-Cl (Phenyl) | 130-140 |
| C-H (Phenyl) | 125-135 |
| C-O (Furan) | 150-160 |
| C-C (Furan) | 110-125 |
Expected FTIR Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1670-1700 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Furan) | 1000-1300 |
| C-Cl Stretch | 600-800 |
Biological Activity and Experimental Protocols
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde has been identified as a compound with potential therapeutic applications, including urease inhibition, antimicrobial, and antitumor activities.[1]
Urease Inhibition
The compound has shown potential as a urease inhibitor.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections.
Experimental Protocol: Urease Inhibition Assay (General)
-
Prepare a solution of urease enzyme in a suitable buffer.
-
Prepare various concentrations of the test compound, 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.
-
In a 96-well plate, add the urease solution to wells containing the test compound and a standard inhibitor (e.g., thiourea).
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reaction by adding a urea solution.
-
Measure the production of ammonia over time using a colorimetric method (e.g., Nessler's reagent).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol: Broth Microdilution Method (General)
-
Prepare a standardized inoculum of the target bacteria.
-
Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antitumor Activity
Cytotoxic effects on cancer cell lines have been observed, suggesting potential for anticancer therapies.[1]
Experimental Protocol: MTT Cytotoxicity Assay (General)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Hypothetical Mechanism of Action
The biological activities of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde are likely attributed to the reactivity of its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on the surface of proteins, leading to their inhibition.[1] The dichlorophenyl and furan moieties contribute to the molecule's overall lipophilicity and steric properties, which can influence its binding affinity and specificity to biological targets.[1]
References
- 1. 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | 106827-26-3 | Benchchem [benchchem.com]
- 2. 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | C11H6Cl2O2 | CID 689533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dichlorophenylboronic acid | 151169-74-3 | FD37800 [biosynth.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2,3-Dichlorophenylboronic acid 151169-74-3 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
